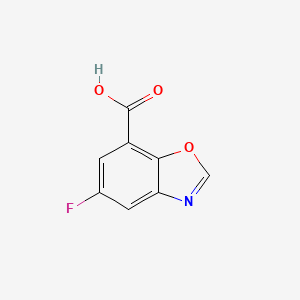
5-Fluoro-1,3-benzoxazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a fluorine atom at the 5-position and a carboxylic acid group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with fluorinated aldehydes or acids under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired benzoxazole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazole compounds .
Applications De Recherche Scientifique
5-Fluoro-1,3-benzoxazole-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA topoisomerases, which are essential for DNA replication and cell division. Additionally, the compound can modulate protein kinases and histone deacetylases, leading to the disruption of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1,3-benzoxazole: Lacks the carboxylic acid group but shares the fluorine substitution.
1,3-Benzoxazole-5-carboxylic acid: Lacks the fluorine substitution but has the carboxylic acid group.
5-Fluoro-2-methyl-1,3-benzoxazole: Contains a methyl group instead of a carboxylic acid group.
Uniqueness
5-Fluoro-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C8H4FNO3 |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
5-fluoro-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-5(8(11)12)7-6(2-4)10-3-13-7/h1-3H,(H,11,12) |
Clé InChI |
RSGBXLREYOXSHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(=O)O)OC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


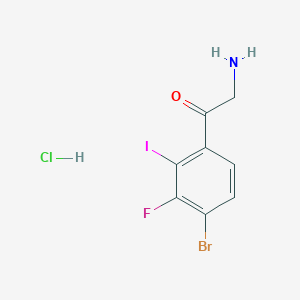
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
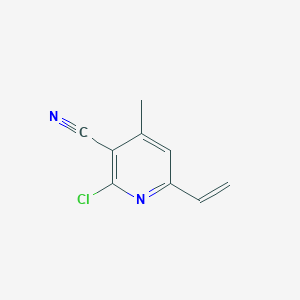

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)

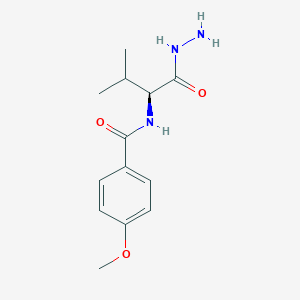


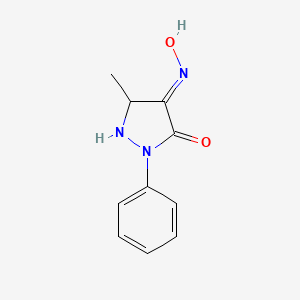
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)


